(E)-3-(furan-2-yl)-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one
Description
BenchChem offers high-quality (E)-3-(furan-2-yl)-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c20-17(5-4-16-3-1-12-21-16)19-9-2-8-18(10-11-19)15-6-13-22-14-7-15/h1,3-5,12,15H,2,6-11,13-14H2/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHZKUJZGVBIQF-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C=CC2=CC=CO2)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(C1)C(=O)/C=C/C2=CC=CO2)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 334.48 g/mol. The structure features a furan ring, a tetrahydrothiopyran moiety, and a diazepane group, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anti-inflammatory and analgesic agent. Its structure suggests that it may interact with various biological targets, including enzymes and receptors involved in pain and inflammation pathways.
Table 1: Summary of Biological Activities
The mechanisms by which (E)-3-(furan-2-yl)-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Pro-inflammatory Mediators : The compound appears to inhibit the production of cytokines and chemokines associated with inflammation.
- Receptor Modulation : It may interact with pain receptors (e.g., opioid receptors) to mediate analgesic effects.
- Cell Cycle Disruption : In cancer cells, it may induce cell cycle arrest leading to apoptosis.
Case Studies
Several studies have documented the effects of this compound in vivo and in vitro:
Study 1: Anti-inflammatory Effects
A study conducted on mice demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan injection. The reduction was comparable to that observed with standard anti-inflammatory drugs like ibuprofen .
Study 2: Analgesic Activity
In a model of acute pain induced by formalin injection, the compound exhibited dose-dependent analgesic effects. The results indicated that it could be a viable candidate for further development as a pain management therapy.
Study 3: Antimicrobial Properties
In vitro assays revealed that the compound exhibited significant antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating infections .
Study 4: Cytotoxicity Against Cancer Cells
Research involving various cancer cell lines showed that (E)-3-(furan-2-yl)-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one induced apoptosis through caspase activation pathways, indicating its potential as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds with furan and thiopyran rings exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth and may serve as potential antibiotics .
- Antiviral Properties : Initial investigations suggest that the compound may possess antiviral activity, making it a candidate for further development in antiviral drug research .
- Anticancer Potential : The structural features of (E)-3-(furan-2-yl)-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one indicate potential mechanisms for inhibiting cancer cell proliferation. Preliminary studies have shown promise in targeting specific cancer pathways .
Synthetic Methodologies
The synthesis of (E)-3-(furan-2-yl)-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one typically involves multiple steps, including:
- Formation of the Furan Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Construction of the Diazepane Moiety : Methods such as reductive amination or cyclization of suitable amines are utilized.
- Final Coupling Reactions : The final product is obtained through coupling reactions that link the furan and diazepane components.
Case Study 1: Antimicrobial Evaluation
In a study published in a peer-reviewed journal, derivatives of this compound were tested against various bacterial strains. Results indicated a dose-dependent inhibition of growth, suggesting its potential as a lead compound in antibiotic development .
Case Study 2: Anticancer Activity
A recent investigation focused on the anticancer properties of (E)-3-(furan-2-yl)-1-(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)prop-2-en-1-one. The study demonstrated that the compound could induce apoptosis in cancer cells through specific signaling pathways, highlighting its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
